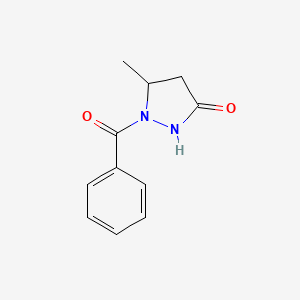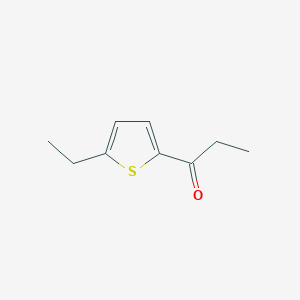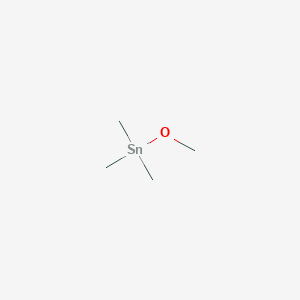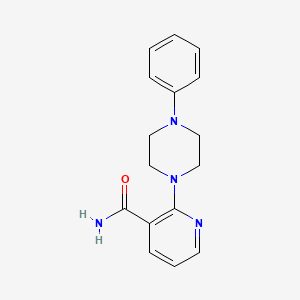![molecular formula C13H11N3S B14149037 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-44-5](/img/structure/B14149037.png)
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes the cyclization of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅). This reaction yields the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective inhibitor of enzymes such as cyclooxygenase-2 (COX-2).
Medicine: Explored for its anti-inflammatory and analgesic properties due to its COX-2 inhibitory activity.
Mécanisme D'action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The methylsulfanyl group enhances its binding affinity and selectivity towards COX-2 over COX-1.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar core structure.
2-(Substituted-phenyl)imidazo[4,5-c]pyridines: These compounds exhibit various biological activities, including antimicrobial properties.
Uniqueness
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the methylsulfanyl group, which enhances its chemical reactivity and biological activity. This modification allows for selective inhibition of COX-2, making it a promising candidate for the development of anti-inflammatory drugs .
Propriétés
Numéro CAS |
89075-44-5 |
|---|---|
Formule moléculaire |
C13H11N3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
Clé InChI |
ZAFBUZHSYWIITP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)


![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)

![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)

